An In-depth Technical Guide to 2-Bromo-3H-imidazo[4,5-b]pyridine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Bromo-3H-imidazo[4,5-b]pyridine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Bromo-3H-imidazo[4,5-b]pyridine, a key heterocyclic building block for researchers and professionals in drug development and medicinal chemistry. We will delve into its fundamental properties, synthesis methodologies, reactivity, and its significant role as a scaffold for developing novel therapeutic agents.
Core Molecular Attributes of 2-Bromo-3H-imidazo[4,5-b]pyridine
2-Bromo-3H-imidazo[4,5-b]pyridine is a fused heterocyclic compound containing a pyridine ring and an imidazole ring. The presence of the bromine atom at the 2-position of the imidazole ring provides a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.
Physicochemical and Spectroscopic Profile
| Property | Value | Source |
| CAS Number | 1380245-88-4 | [1] |
| Molecular Formula | C₆H₄BrN₃ | [1] |
| Molecular Weight | 198.02 g/mol | [1] |
| Boiling Point | 370.6 ± 34.0 °C at 760 mmHg | [1] |
| Appearance | Typically a solid | N/A |
| Purity | Commonly available at ≥97% | [1] |
Synthesis and Methodologies
The synthesis of the imidazo[4,5-b]pyridine core generally involves the cyclization of a substituted 2,3-diaminopyridine with an appropriate cyclizing agent. For 2-bromo derivatives, a common strategy involves the use of a brominating agent during or after the formation of the imidazole ring.
A highly efficient and environmentally friendly method for the synthesis of substituted imidazo[4,5-b]pyridines has been developed, which can be adapted for the synthesis of the bromo derivative.[3] This involves a tandem reaction sequence starting from 2-chloro-3-nitropyridine.
General Synthetic Approach
A plausible synthetic route to 2-Bromo-3H-imidazo[4,5-b]pyridine would involve the cyclization of 2,3-diaminopyridine with a suitable one-carbon synthon that can be subsequently brominated, or a direct cyclization with a bromine-containing reagent.
Caption: A generalized synthetic scheme for 2-Bromo-3H-imidazo[4,5-b]pyridine.
A detailed experimental protocol for a related compound, 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, is provided below, which illustrates the key steps in forming the imidazo[4,5-b]pyridine scaffold.[2]
Experimental Protocol: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine[2]
This protocol describes a conventional synthesis method. A microwave-assisted alternative can significantly reduce reaction times.[2]
-
Reaction Setup: To a solution of 5-bromopyridine-2,3-diamine (1 mmol) in N,N-dimethylformamide (DMF), add benzaldehyde (1 mmol).
-
Reaction Conditions: Stir the mixture at reflux for 3-4 hours.
-
Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into a mixture of water and ethyl acetate.
-
Extraction: Extract the product with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic extracts, concentrate them in vacuo, and recrystallize the crude product from ethanol to obtain the pure 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.
Chemical Reactivity and Derivatization
The reactivity of 2-Bromo-3H-imidazo[4,5-b]pyridine is primarily centered around the bromine atom at the C2 position and the nitrogen atoms of the imidazole ring.
Cross-Coupling Reactions
The C-Br bond is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][5][6][7] These reactions are powerful tools for introducing aryl, heteroaryl, and amino substituents at the 2-position, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Caption: Palladium-catalyzed cross-coupling reactions of 2-Bromo-3H-imidazo[4,5-b]pyridine.
N-Alkylation
The imidazole ring possesses two nitrogen atoms that can be alkylated. The reaction of 3H-imidazo[4,5-b]pyridines with alkyl halides under phase transfer catalysis (PTC) conditions can lead to a mixture of regioisomers, with substitution occurring at the N1, N3, or N4 positions.[8][9] The specific outcome of the alkylation is dependent on the reaction conditions and the nature of the electrophile.
Applications in Medicinal Chemistry and Drug Development
The imidazo[4,5-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[3] Derivatives of this core have shown promise in various therapeutic areas.
Anticancer Activity
Numerous derivatives of imidazo[4,5-b]pyridine have been synthesized and evaluated for their anticancer properties.[2][10][11][12][13] For instance, certain 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives have demonstrated significant activity against human breast cancer cell lines MCF-7 and BT-474.[2][10] Other 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have shown moderate cytotoxic activity against various cancer cell lines, with K562 being particularly sensitive.[12][13] Some derivatives have also been identified as potent inhibitors of cyclin-dependent kinase 9 (CDK9), a target in cancer therapy.[11]
Antimicrobial Activity
The imidazo[4,5-b]pyridine core is also a promising scaffold for the development of new antimicrobial agents.[2][9][10] Several synthesized derivatives have exhibited prominent antibacterial and antifungal activities.[2][10] For example, specific substituted 6-bromo-3H-imidazo[4,5-b]pyridines have shown notable activity against both Gram-positive and Gram-negative bacteria.[2][8]
Safety and Handling
2-Bromo-3H-imidazo[4,5-b]pyridine is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always consult the Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
2-Bromo-3H-imidazo[4,5-b]pyridine is a versatile and valuable building block in medicinal chemistry. Its straightforward synthesis, coupled with the reactivity of the bromine atom and the imidazole nitrogens, allows for the creation of diverse molecular libraries. The demonstrated anticancer and antimicrobial activities of its derivatives underscore the potential of this scaffold in the development of novel therapeutics. Further exploration of the chemical space around the imidazo[4,5-b]pyridine core is warranted to unlock its full therapeutic potential.
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